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Compound of Interest

Compound Name:
4-(2-Bromo-4-

fluorobenzyl)morpholine

CAS No.: 1086600-40-9

Cat. No.: B1439767 Get Quote

Executive Summary
In the optimization of lead compounds, the morpholine ring acts as a critical bioisostere for

piperazine and piperidine moieties. Its inclusion is frequently a strategic decision to modulate

physicochemical properties—specifically to lower lipophilicity (

), attenuate basicity (

), and improve metabolic stability. This guide provides a technical analysis of the
pharmacokinetic (PK) impact of morpholine, supported by experimental data and comparative
case studies of FDA-approved therapeutics like Gefitinib and Linezolid.

The Morpholine Advantage: Physicochemical
Modulation
The morpholine ring (1,4-oxazinane) distinguishes itself from its carbocyclic (cyclohexane) and

nitrogenous (piperidine/piperazine) analogs through the inductive effect of the oxygen atom.

This structural feature fundamentally alters the electronic landscape of the molecule.

Comparative Physicochemical Profile
The following table contrasts morpholine with its common bioisosteres. Note the significant

drop in
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and

, which directly influences membrane permeability and solubility.

Property Morpholine Piperidine Piperazine
Cyclohexan
e

Impact on
PK

Heteroatoms N, O N N, N None
Solubility/H-

Bonding

Typical ~8.3 ~11.0 ~9.8 N/A
Ionization

State

-1.5 (vs

Cyclohexane)
-0.5 -1.2 0 (Ref) Lipophilicity

H-Bond

Acceptors
2 (N, O) 1 (N) 2 (N, N) 0 Solubility

Polar Surface

Area
~21 Å² ~12 Å² ~24 Å² 0 Å² Permeability

Mechanistic Insight: The oxygen atom in morpholine exerts a negative inductive effect (-I),

withdrawing electron density from the nitrogen. This lowers the

of the conjugate acid by approximately 2–3 log units compared to piperidine.

Consequently, at physiological pH (7.4), a larger fraction of morpholine-containing

drugs exists in the neutral form compared to their piperidine counterparts, often

improving passive membrane permeability despite the increased polarity.

Metabolic Stability & Biotransformation
While morpholine is often introduced to block metabolic soft spots found in piperidine rings, it is

not metabolically inert. Understanding its specific degradation pathways is crucial for predicting

metabolite-related toxicity or activity.[1]
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Metabolic Pathway Analysis
The primary metabolic route for morpholine moieties is oxidative ring opening, typically

mediated by CYP3A4 and CYP2D6. This process often yields carboxylic acid metabolites.

Figure 1: General Metabolic Fate of Morpholine Moieties
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Figure 1: The oxidative ring scission is the dominant clearance pathway. Note that unlike

piperazine, which can form reactive quinone-imine species, morpholine ring opening typically

leads to polar, rapidly excreted acid metabolites.

Case Study: Active vs. Inactive Metabolites
Linezolid (Antibiotic): Linezolid undergoes morpholine ring oxidation to form two major

inactive carboxylic acid metabolites.[2] This non-CYP mediated oxidation (chemical/other

enzymes) is the rate-limiting step in clearance, preventing drug accumulation in renal failure.

Gefitinib (EGFR Inhibitor): CYP3A4 metabolizes the morpholine ring to form O-desmethyl

gefitinib (M523595) and other ring-opened species.[1] Interestingly, the morpholine-modified

metabolite (M2) retains significant potency and has been shown to penetrate the Blood-Brain

Barrier (BBB) more effectively than the parent compound in specific models, highlighting that

"metabolism" does not always equal "deactivation."

Safety Pharmacology: The hERG Mitigation Strategy
One of the most common applications of morpholine in lead optimization is the reduction of

hERG channel inhibition, a marker for cardiotoxicity (QT prolongation).
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The Problem: Basic amines (like piperidine) at physiological pH are protonated. This positive

charge, combined with a lipophilic tail, allows the molecule to interact strongly with the

aromatic residues (Tyr652 and Phe656) in the hERG channel pore.

The Morpholine Solution:

Lower Basicity: The lower

reduces the percentage of cationic species in the heart tissue.

Lower Lipophilicity: The oxygen atom reduces the hydrophobic interaction energy within

the channel pore.

Data Comparison: In a typical SAR campaign, replacing a piperidine with a morpholine can

increase the

for hERG (making it safer) by 10-fold to 100-fold, often with minimal loss of on-target potency if
the nitrogen interaction is purely H-bond driven rather than ionic.

Experimental Protocols for PK Assessment
To validate the advantages of a morpholine substitution, the following protocols are standard in

high-quality drug discovery workflows.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine the intrinsic clearance (

) and identify morpholine ring-opening.[1]

Preparation: Prepare 10 mM stock of test compound (DMSO). Dilute to 1 µM in phosphate

buffer (pH 7.4).

Incubation:

Mix 1 µM compound with liver microsomes (human/mouse/rat) at 0.5 mg/mL protein

concentration.

Pre-incubate at 37°C for 5 minutes.
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Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL

G6PDH).

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold

acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Monitor: Disappearance of parent ion.

Scan: Perform a Neutral Loss scan (loss of 87 Da) to detect specific morpholine ring-

opened metabolites.[1]

Calculation: Plot ln(concentration) vs. time. Slope =

.[1]

.[1]

Protocol B: LogD (Lipophilicity) Determination
Objective: Confirm the reduction in lipophilicity upon morpholine substitution.

Method: Shake-Flask Method (Gold Standard) or HPLC-based estimation.

Workflow:

Dissolve compound in octanol-saturated water and water-saturated octanol (1:1 ratio).

Vortex for 1 hour; centrifuge to separate phases.

Measure concentration in both phases using UV-Vis or HPLC.[1]

Validation: Comparison with piperidine analog. A shift of -1.0 to -1.5 log units confirms the

successful modulation of lipophilicity.[1]

Decision Framework: When to Use Morpholine
Use this logic flow to determine if a morpholine bioisostere is appropriate for your lead series.
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Figure 2: Strategic Application of Morpholine Bioisosteres
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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